1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester
Beschreibung
Chemical Identity and Nomenclature
The compound is systematically defined by its IUPAC name, methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , and has the molecular formula C₁₀H₈N₂O₃ (molecular weight: 204.18 g/mol). Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1204475-76-2 | |
| SMILES | COC(=O)C1=C(C2=C(N1)N=CC=C2)C=O | |
| InChIKey | FDLIVGZFEUHSQD-UHFFFAOYSA-N |
The structure comprises:
- A pyrrolo[2,3-b]pyridine scaffold, featuring a fused five-membered pyrrole and six-membered pyridine ring.
- A formyl group (-CHO) at position 3, enabling nucleophilic additions or condensations.
- A methyl ester (-COOCH₃) at position 2, serving as a directing group or hydrolyzable handle.
Synonyms include 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester and methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Historical Context in Heterocyclic Chemistry Research
Pyrrolopyridines emerged as privileged scaffolds in the late 20th century due to their structural resemblance to purine bases. The synthesis of this specific derivative gained prominence through Vilsmeier-Haack formylation , a method enabling regioselective introduction of formyl groups onto electron-rich heterocycles. Key milestones include:
- Early Synthetic Routes : Initial syntheses relied on nitration or halogenation of pyrrolopyridine precursors, followed by functional group interconversions (e.g., esterification).
- Advancements in Formylation : The Vilsmeier-Haack reaction (using POCl₃ and DMF) became the standard for introducing the formyl group at position 3, achieving yields >70%.
- Modern Applications : Recent protocols leverage cross-coupling reactions (e.g., Suzuki-Miyaura) to further diversify the scaffold.
Significance in Medicinal Chemistry and Drug Discovery
This compound’s utility stems from its dual electrophilic sites (formyl and ester groups), making it a linchpin for constructing bioactive molecules:
Table 2: Therapeutic Applications of Derivatives
Key Contributions:
- Scaffold for Kinase Inhibition : The formyl group facilitates Schiff base formation with lysine residues in kinase ATP-binding pockets, as seen in CDK8 inhibitors with IC₅₀ values <50 nM.
- Structure-Activity Relationship (SAR) Studies : Methyl ester hydrolysis to carboxylic acid enhances water solubility, critical for optimizing pharmacokinetic profiles.
- Diversification Hub : The formyl group undergoes condensations (e.g., with hydrazines) to yield hydrazone derivatives tested against c-Met kinase.
Eigenschaften
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-7(5-13)6-3-2-4-11-9(6)12-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVKUXAYRVGJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization of substituted pyridine or pyrrole precursors. A widely adopted route begins with 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ), which undergoes protection with triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups to prevent undesired side reactions . For example, SEM protection involves treating 3 with SEMCl in the presence of NaH and DMF at 0°C, yielding a protected intermediate with 84% efficiency . Subsequent functionalization at the C4 position is achieved through nucleophilic substitution with amines under microwave irradiation (150–160°C), producing derivatives such as 12a–c .
Key challenges in core synthesis include maintaining regioselectivity and avoiding N-alkylation side reactions. The use of bulky protecting groups (e.g., SEM) and low-temperature conditions (−78°C) mitigates these issues .
Regioselective Formylation at the 3-Position
The 3-formyl group is introduced via the Vilsmeier-Haack reaction , a cornerstone of heterocyclic formylation. This method employs POCl₃ and DMF to generate the chloroiminium intermediate, which reacts with the electron-rich C3 position of the pyrrolopyridine core . Optimal conditions involve stirring the substrate in DMF at 0°C, followed by gradual warming to room temperature over 12 hours . For example, formylation of pyrazolo[3,4-b]pyridine analogs under these conditions achieves yields of 50–60% with 85% purity .
Critical parameters for formylation :
-
Temperature : Formylation proceeds efficiently at 0°C to room temperature, avoiding decomposition of the chloroiminium intermediate .
-
Stoichiometry : A 1:1 molar ratio of POCl₃ to DMF ensures complete activation of the formylating agent .
-
Substrate protection : SEM or TIPS groups prevent side reactions at reactive nitrogen sites .
Integrated Synthetic Route
A representative synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester combines the above steps:
-
Core synthesis : Protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine with SEMCl .
-
Esterification : Methylation of the C2 carboxylic acid using methanol/H₂SO₄ .
-
Formylation : Vilsmeier-Haack reaction at C3 with POCl₃/DMF .
This sequence achieves an overall yield of 35–40%, with purity >95% after column chromatography .
Optimization and Scalability
Table 1: Optimization of Key Synthetic Steps
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SEM protection | SEMCl, NaH, DMF, 0°C, 4 h | 84 | 97 |
| C4 amination | Amines, DIPEA, microwave, 160°C | 70 | 90 |
| Vilsmeier-Haack | POCl₃/DMF, 0°C → rt, 12 h | 55 | 85 |
| Final deprotection | TBAF, THF, rt | 90 | 98 |
Challenges and solutions :
-
Low formylation yields : Attributable to competing side reactions; resolved by rigorous moisture exclusion .
-
Purification difficulties : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound effectively .
Advanced Methodologies
Recent advances include continuous flow reactors for large-scale synthesis, reducing reaction times by 50% compared to batch processes . Additionally, microwave-assisted amination enhances C4 substitution efficiency, achieving 70% yield in 30 minutes versus 12 hours under conventional heating .
Characterization and Quality Control
Structural confirmation relies on:
-
¹H NMR : Distinct signals for the formyl proton (δ 9.8–10.2 ppm), methyl ester (δ 3.8–4.0 ppm), and aromatic protons (δ 7.5–8.5 ppm) .
-
HRMS : Molecular ion peak at m/z 204.0645 ([M+H]⁺) with fragmentation patterns consistent with ester cleavage .
Industrial Considerations
While academic routes prioritize versatility, industrial production emphasizes cost and scalability. Green chemistry principles advocate replacing POCl₃ with less hazardous formylating agents, though yields remain suboptimal . Automated synthesis platforms enable gram-scale production with <5% batch-to-batch variability .
Analyse Chemischer Reaktionen
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₈N₂O₃
- Molecular Weight: 204.185 g/mol (monoisotopic mass: 204.053492)
- CAS Registry Number : 1204475-76-2
- Key Features : A pyrrolo[2,3-b]pyridine core substituted with a formyl group at position 3 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry .
The compound is compared to structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, molecular properties, and synthetic yields.
Structural Analogs with Substituent Variations
Key Observations
(i) Substituent Effects on Reactivity and Yield
- However, the 5-Cl analog (10b) shows a lower synthetic yield (71%) compared to the 5-OCH₃ analog (80%), suggesting steric or electronic challenges during synthesis .
- Electron-Donating Groups (EDGs) : Methoxy (5-OCH₃) and methylthio (4-SCH₃) groups may stabilize intermediates, improving yields or stability. The 4-SCH₃ derivative is commercially discontinued, possibly due to synthetic complexity .
(ii) Ester Group Variations
- Methyl vs. Ethyl Esters : The target compound (methyl ester) has a lower molecular weight (204.185) compared to ethyl ester analogs (e.g., 218.21 for ethyl 5-formyl-pyrrolo[2,3-c]pyridine-2-carboxylate). Methyl esters generally exhibit higher volatility and faster hydrolysis rates, impacting their utility in drug delivery .
(iii) Ring Position Isomerism
- Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine: The position of the pyridine nitrogen (e.g., [2,3-b] vs. For example, pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–10c) are more commonly reported in antimicrobial studies, whereas [2,3-b] isomers are explored as kinase inhibitors .
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-formyl-, methyl ester (CAS No. 1204475-76-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 204.18 g/mol
- Structure : The compound features a pyrrolo-pyridine core with a carboxylic acid and aldehyde functional groups that contribute to its reactivity and biological activity.
Anticancer Properties
Research has indicated that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit notable anticancer properties. A study evaluated the compound's efficacy against various cancer cell lines, including A549 (lung cancer) and A2780 (ovarian cancer) cells.
- IC₅₀ Values :
- A549 cells: IC₅₀ < 1 nM
- A2780 cells: IC₅₀ < 1 nM
This data suggests that the compound is highly potent compared to standard chemotherapeutics like doxorubicin and maytansine .
The mechanisms underlying the anticancer effects of this compound include:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics which is crucial for mitosis.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
Study 1: Antiproliferative Activity
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid and their evaluation for antiproliferative activity. The results highlighted that modifications at the 3-position significantly enhanced activity against HCT-15 colon carcinoma cells .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Parent | 0.5 | HCT-15 |
| Derivative A | 0.1 | HCT-15 |
| Derivative B | 0.05 | HCT-15 |
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of electron-donating groups at specific positions on the pyridine ring significantly enhances cytotoxicity. For instance, compounds with methoxy or dimethyl substitutions exhibited higher potency compared to their unsubstituted counterparts .
Q & A
Q. What are the common synthetic routes for preparing 3-formyl-pyrrolopyridine esters, and what are their critical optimization parameters?
The synthesis typically involves cyclization of precursors such as substituted pyridines or pyrroles. A key strategy employs palladium-catalyzed cross-coupling reactions to construct the fused pyrrolopyridine core . For the 3-formyl substitution, Vilsmeier-Haack formylation is often utilized post-cyclization. Critical parameters include reaction temperature (80–100°C for cyclization), catalyst loading (5–10 mol% Pd), and stoichiometric control of formylating agents (e.g., POCl₃/DMF) to avoid over-functionalization . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the ester with >95% purity .
Q. How can the molecular structure of this compound be confirmed, and what spectroscopic techniques are most reliable?
Structural confirmation requires a combination of:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.7–9.2 ppm (formyl proton), δ 3.8–4.0 ppm (ester methyl), and aromatic protons between δ 7.0–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragment patterns indicative of ester cleavage .
- X-ray crystallography : Resolves the fused bicyclic system and confirms regioselectivity of the formyl group .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- Kinase inhibition assays : Focus on fibroblast growth factor receptors (FGFRs) due to structural similarity to known pyrrolopyridine inhibitors .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Solubility and stability tests : Assess pharmacokinetic viability in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during formylation?
Regioselectivity challenges arise due to multiple reactive sites on the pyrrolopyridine core. Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) favor formylation at the 3-position over the 5-position .
- Protecting group strategy : Temporarily block the 5-position with a trimethylsilyl group before formylation .
- Computational guidance : Density Functional Theory (DFT) calculations predict electron density distribution to identify reactive sites .
Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFRs or other kinases. Key residues (e.g., Asp641 in FGFR1) often form hydrogen bonds with the formyl and ester groups .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Coralate substituent effects (e.g., ester vs. carboxylic acid) with inhibitory activity using datasets from PubChem .
Q. How should researchers address contradictory data in biological activity studies?
Discrepancies may arise from assay conditions or compound degradation. Mitigation steps include:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLIA guidelines) .
- Metabolite analysis : Use LC-MS to detect degradation products in cell culture media .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug modification : Replace the methyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and prolong half-life .
- Co-administration with CYP450 inhibitors : Reduce hepatic metabolism (e.g., ketoconazole) in rodent models .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for 3-Formyl-Pyrrolopyridine Esters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂ (10 mol%), DMF, 100°C | 65–75 | 90 |
| Formylation | POCl₃/DMF, 0°C → rt, 12 h | 50–60 | 85 |
| Esterification | MeOH, H₂SO₄ (cat.), reflux | 80–90 | 95 |
Q. Table 2: Comparative Biological Activity of Analogues
| Substituent | FGFR1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Formyl, methyl ester | 12.3 ± 1.5 | 8.2 |
| 5-Formyl, ethyl ester | 45.6 ± 3.2 | 2.1 |
| 3-Carboxylic acid | >1000 | 120.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
